6-BROMO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-2-(3-METHYLPHENYL)QUINOLINE
Overview
Description
6-BROMO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-2-(3-METHYLPHENYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, an ethylpiperazine-1-carbonyl group at the 4th position, and a 3-methylphenyl group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-2-(3-METHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Substitution with 3-Methylphenyl Group: The 2nd position of the quinoline ring is substituted with a 3-methylphenyl group through a Friedel-Crafts alkylation reaction using 3-methylbenzene and a Lewis acid catalyst like aluminum chloride.
Introduction of Ethylpiperazine-1-Carbonyl Group: The final step involves the introduction of the ethylpiperazine-1-carbonyl group at the 4th position. This can be achieved through a nucleophilic substitution reaction using ethylpiperazine and a suitable carbonylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-2-(3-METHYLPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Hydrolysis: The carbonyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Oxidation Products: Quinoline N-oxides
Reduction Products: Reduced quinoline derivatives
Substitution Products: Substituted quinoline derivatives
Hydrolysis Products: Carboxylic acids and amines
Scientific Research Applications
6-BROMO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-2-(3-METHYLPHENYL)QUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-BROMO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-2-(3-METHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-BROMOQUINOLINE: Lacks the ethylpiperazine-1-carbonyl and 3-methylphenyl groups.
4-(4-ETHYLPIPERAZINE-1-CARBONYL)QUINOLINE: Lacks the bromine and 3-methylphenyl groups.
2-(3-METHYLPHENYL)QUINOLINE: Lacks the bromine and ethylpiperazine-1-carbonyl groups.
Uniqueness
6-BROMO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-2-(3-METHYLPHENYL)QUINOLINE is unique due to the presence of all three functional groups: bromine, ethylpiperazine-1-carbonyl, and 3-methylphenyl. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O/c1-3-26-9-11-27(12-10-26)23(28)20-15-22(17-6-4-5-16(2)13-17)25-21-8-7-18(24)14-19(20)21/h4-8,13-15H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPUWQRCSKZSRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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